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Compound of Interest

Compound Name: JAK2-IN-10

Cat. No.: B12366677 Get Quote

For: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the chemical structure, properties, and

biological context of JAK2-IN-10, a potent inhibitor of the JAK2 V617F mutant.

Core Chemical Properties
JAK2-IN-10 is a tricyclic urea compound identified as a potent inhibitor of the JAK2 V617F

mutant, a key driver in many myeloproliferative neoplasms.[1] While specific experimental data

for properties such as solubility, pKa, and LogP are not extensively available in public literature,

the fundamental chemical information is summarized below.

Property Value Source

Molecular Formula C₃₃H₃₃D₃FN₉O₂ MedChemExpress

Molecular Weight 612.71 g/mol MedChemExpress

CAS Number 3035735-18-0 MedChemExpress

Description A potent JAK2 V617F inhibitor. [1]

Biological Activity IC₅₀ ≤10 nM for JAK2 V617F [1]

Structure:

JAK2-IN-10 Chemical Structure
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Image Source: MedChemExpress. Not generated by this model.

Biological Context: The JAK/STAT Signaling
Pathway
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical

in cytokine signaling. The JAK/STAT pathway transduces signals from extracellular cytokines

and growth factors to the nucleus, regulating gene expression involved in immunity,

hematopoiesis, and inflammation.

The binding of a cytokine to its receptor induces receptor dimerization, bringing the associated

JAKs into close proximity. This allows for the trans-phosphorylation and activation of the JAKs.

Activated JAKs then phosphorylate the intracellular tails of the cytokine receptors, creating

docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited

STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and

translocation to the nucleus, where they act as transcription factors.

The V617F mutation in the pseudokinase domain of JAK2 leads to its constitutive activation,

causing uncontrolled cell proliferation independent of cytokine stimulation. JAK2-IN-10
specifically targets this mutated form of the enzyme.
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A diagram of the JAK/STAT signaling pathway and the inhibitory action of JAK2-IN-10.

Experimental Protocols
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The following is a representative protocol for determining the in vitro inhibitory activity of JAK2-
IN-10 against JAK2 V617F. This protocol is based on general kinase assay principles and

should be optimized for specific laboratory conditions.

Objective: To determine the IC₅₀ value of JAK2-IN-10 for the inhibition of JAK2 V617F kinase

activity.

Materials:

Recombinant human JAK2 V617F enzyme

Kinase substrate (e.g., a synthetic peptide with a tyrosine phosphorylation site)

ATP (Adenosine triphosphate)

JAK2-IN-10 (dissolved in DMSO)

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT,

0.01% Tween-20)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, or a phosphotyrosine-

specific antibody for ELISA)

384-well assay plates

Plate reader capable of luminescence or absorbance measurement

Procedure:

Compound Preparation:

Prepare a serial dilution of JAK2-IN-10 in DMSO. A typical starting concentration might be

1 mM, with 1:3 or 1:5 serial dilutions.

Further dilute the compound solutions in the kinase assay buffer to the desired final

concentrations. Ensure the final DMSO concentration in the assay is consistent across all

wells and typically does not exceed 1%.
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Enzyme and Substrate Preparation:

Dilute the recombinant JAK2 V617F enzyme and the kinase substrate to their optimal

concentrations in the kinase assay buffer. These concentrations should be predetermined

through enzyme titration and substrate kinetics experiments.

Assay Reaction:

Add the diluted JAK2-IN-10 solutions to the wells of the 384-well plate. Include control

wells with DMSO only (no inhibitor) and wells with no enzyme (background).

Add the diluted JAK2 V617F enzyme to all wells except the background control.

Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature to

allow the inhibitor to bind to the enzyme.

Initiate the kinase reaction by adding the ATP and substrate mixture to all wells. The final

ATP concentration should be close to the Kₘ for ATP of the JAK2 V617F enzyme to

ensure sensitive detection of ATP-competitive inhibitors.

Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature

(e.g., 30°C).

Detection:

Stop the kinase reaction and measure the kinase activity using a suitable detection

method.

For ADP-Glo™: Follow the manufacturer's instructions to measure the amount of ADP

produced, which is proportional to the kinase activity. This involves adding the ADP-

Glo™ reagent to deplete the remaining ATP, followed by the addition of the kinase

detection reagent to convert ADP to ATP and measure the newly synthesized ATP via a

luciferase reaction.

For ELISA: Stop the reaction and transfer the contents to an ELISA plate pre-coated

with the substrate. Detect the phosphorylated substrate using a phosphotyrosine-
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specific antibody conjugated to an enzyme (e.g., HRP) and a suitable substrate for the

enzyme.

Data Analysis:

Subtract the background signal from all wells.

Normalize the data by setting the "no inhibitor" control as 100% activity and the "no

enzyme" control as 0% activity.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
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A generalized workflow for an in vitro kinase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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